molecular formula C9H13ClO5S B2389783 Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2260931-53-9

Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

Cat. No. B2389783
CAS RN: 2260931-53-9
M. Wt: 268.71
InChI Key: TWJQLBWIYXCQJL-UHFFFAOYSA-N
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Description

“Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate” is a complex organic compound. It contains a bicyclic heptane structure, which is a seven-membered ring structure. The “2-oxa” indicates an oxygen atom in the second position of the ring. The “chlorosulfonylmethyl” group is a sulfur-containing functional group, and “methyl carboxylate” is an ester functional group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic heptane ring, with an oxygen atom replacing a carbon in the ring (forming an ether), a chlorosulfonylmethyl group attached, and a carboxylate ester group . The exact structure would need to be confirmed using techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry methods .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ether and ester groups are polar, which could make the compound reactive towards strong acids or bases. The chlorosulfonylmethyl group might also be reactive, particularly towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. It’s likely to be a solid at room temperature, given the complexity and size of the molecule. The presence of polar functional groups (ether and ester) could make it somewhat soluble in polar solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound. If it’s intended to be a drug or pesticide, for example, the mechanism would depend on the specific target in the organism .

Safety and Hazards

Without specific studies or data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it shows promising activity in a particular area (such as medicinal chemistry or materials science), further studies could be done to optimize its properties and evaluate its effectiveness .

properties

IUPAC Name

methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO5S/c1-14-7(11)8-2-3-9(4-8,15-5-8)6-16(10,12)13/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJQLBWIYXCQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(OC2)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

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